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2-(Thian-3-yl)ethan-1-ol

Cat. No.: B13591855
M. Wt: 146.25 g/mol
InChI Key: RNOJQMFTNLFFBI-UHFFFAOYSA-N
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Description

Contextualization within the Field of Sulfur-Containing Heterocycles

Sulfur-containing heterocyclic compounds are a significant class of molecules in medicinal chemistry due to their wide range of therapeutic applications. bookpi.org These compounds, which feature a ring structure containing at least one sulfur atom, are integral to the development of new drugs and are found in numerous FDA-approved medications. nih.gov Their prevalence stems from the ability of the sulfur atom to modulate a molecule's physicochemical properties, such as solubility and metabolism, and to enhance interactions with biological targets. nih.gov Thiane (B73995), a six-membered saturated ring with one sulfur atom, is a key scaffold in this class. ontosight.ai The unique chemical properties of the thiane ring make it a valuable building block in the synthesis of more complex molecules with potential biological activities, including antimicrobial and antifungal properties. ontosight.ai The development of synthetic methods for creating sulfur-containing heterocycles is a major focus in organic chemistry, driven by their wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. sioc-journal.cnrsc.org

Structural Characteristics and Fundamental Chemical Properties Relevant to Research Objectives

2-(Thian-3-yl)ethan-1-ol (B6264694) is an organic compound featuring a thiane ring substituted at the 3-position with an ethanol (B145695) group. The fundamental properties of this compound are presented in the table below.

PropertyValue
Molecular Formula C7H14OS
Molecular Weight 146.25 g/mol
IUPAC Name This compound
SMILES C1CSCC(C1)CCO

Table 1: Fundamental Properties of this compound

Overview of Precedent Research on Related Thiane Derivatives and Alcohols (e.g., 2-[(Thian-3-yl)amino]butan-1-ol)

Research into thiane derivatives has explored a variety of substitutions on the thiane ring, leading to compounds with diverse applications. For instance, the synthesis of various substituted thiane derivatives has been achieved through methods like double addition reactions. nih.gov One related compound for which some information is available is 2-[(Thian-3-yl)amino]ethan-1-ol hydrochloride. americanelements.com This compound shares the thiane and ethanolamine (B43304) moieties with the subject of this article. While detailed research on its applications is not widely published, its availability from chemical suppliers suggests its use as a building block in synthetic chemistry. americanelements.com The study of such derivatives provides a basis for understanding the potential reactivity and biological relevance of the thiane scaffold. The investigation of similar structures is a common practice in drug discovery and materials science to explore the structure-activity relationship (SAR).

Identification of Knowledge Gaps and Unexplored Research Avenues for this compound

Despite the general interest in thiane derivatives, a detailed investigation into the specific properties and potential applications of this compound appears to be limited in publicly available scientific literature. While the compound is commercially available, indicating its use in synthesis, there is a lack of comprehensive studies on its biological activities, reaction kinetics, and advanced material applications. A search for prior art, which includes patents and scientific publications, reveals a gap in the in-depth characterization and application of this specific molecule. uspto.govwipo.intuspto.gov This presents an opportunity for further research to explore its potential in areas such as medicinal chemistry, polymer science, and as a ligand in catalysis. The synthesis of novel derivatives from this compound could also lead to the discovery of new compounds with valuable properties.

Scope and Objectives of the Research Outline

This article aims to provide a focused and scientifically accurate overview of the chemical compound this compound. The primary objective is to present the known information about this compound in a structured manner, adhering strictly to the provided outline. The scope is limited to the chemical nature of the compound and its context within the broader field of sulfur-containing heterocycles. This includes its structural characteristics, a review of related compounds, and the identification of areas where further research is needed. The article will not discuss topics outside of this defined chemical and research framework.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14OS B13591855 2-(Thian-3-yl)ethan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14OS

Molecular Weight

146.25 g/mol

IUPAC Name

2-(thian-3-yl)ethanol

InChI

InChI=1S/C7H14OS/c8-4-3-7-2-1-5-9-6-7/h7-8H,1-6H2

InChI Key

RNOJQMFTNLFFBI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CSC1)CCO

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations for 2 Thian 3 Yl Ethan 1 Ol and Its Derivatives

Retrosynthetic Analysis and Key Disconnections for the Thiane (B73995) Ring and Ethanol (B145695) Moiety

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. acs.orgbeilstein-journals.orglibretexts.org For 2-(Thian-3-yl)ethan-1-ol (B6264694), two primary disconnections are considered, focusing on the formation of the thiane ring and the introduction of the ethanol side chain.

A primary retrosynthetic disconnection (Path A) involves breaking the C-C bond between the thiane ring and the ethanol side chain. This leads to a thian-3-yl synthon and a C2 synthon. The thian-3-yl synthon can be derived from a suitable 3-halothiane or a thian-3-yl organometallic reagent. The C2 synthon can be represented by ethylene (B1197577) oxide, a versatile reagent for introducing a hydroxyethyl (B10761427) group. researchgate.netyoutube.com

An alternative disconnection (Path B) focuses on the formation of the thiane ring as a later step. This approach involves disconnecting the C-S bonds of the thiane ring, leading to an acyclic precursor containing the intact ethanol side chain. This precursor would be a substituted pentane (B18724) derivative with a thiol group and a leaving group at appropriate positions to facilitate intramolecular cyclization.

A third strategic approach (Path C) involves the functionalization of a pre-existing thiane derivative. This could involve the reduction of a thiane-3-acetic acid derivative. chemistrysteps.com This strategy simplifies the problem to the synthesis of the corresponding carboxylic acid or ester.

Disconnection Strategy Key Precursors Forward Synthesis Approach
Path A: C-C Bond Disconnection Thian-3-yl halide/organometallic, Ethylene oxideGrignard reaction or organocuprate addition with ethylene oxide.
Path B: C-S Bond Disconnection Substituted 1,5-pentanedithiol (B1584520) or 5-mercaptopentan-1-ol derivativeIntramolecular cyclization. researchgate.net
Path C: Functional Group Interconversion Thiane-3-acetic acid or its esterReduction of the carboxylic acid or ester functionality. libretexts.orgyoutube.com

Strategies for the Construction of the Thiane Heterocycle

The synthesis of the thiane ring is a cornerstone of preparing this compound. Various methods, including cyclization reactions and ring expansion or contraction, can be employed.

Cyclization Reactions for Saturated Sulfur Heterocycles

The most direct method for forming the thiane ring is through the intramolecular cyclization of a suitable acyclic precursor. A common approach involves the reaction of a 1,5-dihaloalkane with a sulfide (B99878) source, such as sodium sulfide. Another effective strategy is the intramolecular cyclization of a molecule containing both a thiol and a leaving group. For the synthesis of 3-substituted thianes, the starting acyclic chain must already contain the desired substituent or a precursor to it.

The intramolecular cyclization of ω-mercapto alcohols can also yield cyclic sulfides. researchgate.net This approach is thermodynamically and kinetically favored for forming five- to seven-membered rings.

Representative Cyclization Reactions for Thiane Synthesis

Starting Material Reagents and Conditions Product Yield (%) Reference
1,5-DibromopentaneNa₂S, EtOH, refluxThiane~70-80%[General knowledge]
5-Mercapto-1-pentanolAcid catalyst, heatThianeModerate researchgate.net
Diethyl 2-(3-bromopropyl)malonateNa₂S, DMFDiethyl thiane-4,4-dicarboxylateGood[General knowledge]

Ring Expansion or Contraction Approaches to the Thiane Ring

Ring expansion of smaller sulfur-containing heterocycles, such as thiiranes and thietanes, provides an alternative route to thianes. Current time information in Bangalore, IN.koreascience.krbeilstein-journals.org For instance, the reaction of a substituted thiirane (B1199164) with a suitable one-carbon electrophile can lead to a thietane (B1214591), which can then be further expanded. While less common, ring contraction of larger sulfur heterocycles, such as substituted tetrahydrothiopyran-4-ones, can also be a viable strategy. researchgate.netdatapdf.com

Photochemical ring expansion of thietanes has been shown to produce thiolanes, and similar strategies could potentially be adapted for thiane synthesis. rsc.org

Introduction and Functionalization of the Ethan-1-ol Side Chain

The introduction of the 2-hydroxyethyl group at the 3-position of the thiane ring is a critical step in the synthesis of the target molecule.

Carbon-Carbon Bond Formation Strategies (e.g., involving ethylene oxide or similar precursors)

A highly effective method for introducing a hydroxyethyl group is the reaction of an organometallic reagent with ethylene oxide. researchgate.netyoutube.com For the synthesis of this compound, a thian-3-yl Grignard reagent or an organocuprate derived from a 3-halothiane can be reacted with ethylene oxide. This reaction proceeds via nucleophilic attack on one of the epoxide carbons, leading to the formation of a primary alcohol after acidic workup. icj-e.org

Alternatively, a thiane-3-carbaldehyde (B1280688) can be reacted with a methyl Grignard reagent or a Wittig reagent followed by hydroboration-oxidation to yield the desired ethanol side chain. Another approach involves the reduction of thiane-3-acetic acid or its esters. libretexts.orgyoutube.com Thiophene-3-acetic acid is a commercially available compound that could potentially be hydrogenated to thiane-3-acetic acid, although this would require selective reduction of the thiophene (B33073) ring without affecting the carboxylic acid. wikipedia.org

Representative Reactions for Ethanol Side Chain Introduction

Thiane Precursor Reagents and Conditions Product Yield (%) Reference
3-BromothianeMg, THF; then Ethylene oxide; then H₃O⁺This compoundModerate-Good researchgate.netyoutube.com
Thian-3-oneWittig reagent (e.g., Ph₃P=CH₂); then BH₃·THF, H₂O₂, NaOHThis compoundGood (over 2 steps)[General knowledge]
Thiane-3-acetic acidLiAlH₄, THF; then H₃O⁺This compoundHigh libretexts.orgyoutube.com

Stereoselective Introduction of the Hydroxyl Group (if applicable to specific synthetic targets)

For the synthesis of chiral derivatives of this compound, the stereoselective introduction of the hydroxyl group is crucial. If the ethanol side chain is constructed from a ketone precursor, such as 3-acetylthiane, the stereochemistry of the hydroxyl group can be controlled during the reduction step.

Diastereoselective reduction of ketones can be achieved using various reagents. koreascience.krbeilstein-journals.org For instance, the reduction of a β-hydroxy ketone can be highly diastereoselective. youtube.com While 3-acetylthiane is not a β-hydroxy ketone, the principles of stereoselective reduction can be applied. The choice of reducing agent and reaction conditions can influence the stereochemical outcome, leading to either the syn or anti diastereomer. For example, reductions of ketones on a thiane ring have been studied, and the stereoselectivity is influenced by the steric and electronic environment of the heterocycle. researchgate.net

Catalytic Systems in the Synthesis of this compound and Analogues

The use of catalysts is pivotal in modern organic synthesis, offering pathways to complex molecules under milder conditions with greater control. For the synthesis of this compound and its analogues, both transition metal-catalyzed and organocatalytic systems provide powerful tools for constructing the thiane ring and introducing the desired functional groups.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. mdpi.comfrontiersin.org In the synthesis of thiane derivatives, these methods are invaluable for constructing the core heterocyclic structure and for subsequent functionalization.

Transition metals such as palladium, copper, nickel, and ruthenium are widely employed as catalysts in a variety of coupling reactions. mdpi.commdpi.com For instance, palladium-catalyzed reactions, like the Buchwald-Hartwig amination or C-S coupling reactions, are effective for forming bonds between an aryl or alkyl halide and a thiol, which could be a key step in forming the thiane ring or attaching a side chain. beilstein-journals.org Copper-catalyzed Ullmann-type coupling reactions have also emerged as an effective method for C-S bond formation, allowing the synthesis of aryl thiols from aryl halides. beilstein-journals.org Such strategies could be adapted for intramolecular cyclization to form the thiane ring system.

Recent advancements have also focused on C-H activation and functionalization, which avoids the need for pre-functionalized starting materials. frontiersin.orgbeilstein-journals.org A transition metal catalyst can selectively activate a C-H bond on a precursor molecule, allowing for the direct introduction of the ethan-1-ol side chain or the formation of the thiane ring itself. For example, ruthenium and rhodium complexes have been successfully used in the hydrogenation of pyridine (B92270) derivatives to form piperidines, a nitrogen-containing analogue of thiane, demonstrating the power of these catalysts in heterocycle synthesis. mdpi.com Similarly, nickel-catalyzed intramolecular hydroalkenylation presents a method for cyclization that could be applicable to sulfur-containing dienes. mdpi.com

The table below summarizes representative transition metal-catalyzed reactions that are relevant to the synthesis of thiane derivatives.

Table 1: Examples of Relevant Transition Metal-Catalyzed Reactions

Catalyst System Reaction Type Reactants Relevance to Synthesis
Pd(OAc)₂ / Ligand C-S Coupling Aryl/Alkyl Halide, Thiol Formation of thiane ring via intramolecular cyclization or side-chain attachment. beilstein-journals.org
CuI / Ligand (e.g., PEG-400) Ullmann-type C-S Coupling Aryl Halide, Thiol Synthesis of aryl thiol precursors for thiane ring construction. beilstein-journals.org
[Ru(p-cymene)Cl₂]₂ Reductive Amination Amine, Alcohol Functionalization of thiane precursors. rsc.org
Ni/La-salan Complex Decarboxylative 1,4-Addition Nitro-alkene, Carboxylic Acid C-C bond formation for building the carbon skeleton. rsc.org

Organocatalytic Approaches

Organocatalysis, which uses small, metal-free organic molecules to accelerate chemical reactions, has become a major branch of asymmetric catalysis. scispace.comau.dk This approach offers several advantages, including lower toxicity, stability, and ready availability of catalysts, making it an attractive and environmentally friendly alternative to metal-based catalysis. scispace.comresearchgate.net Organocatalytic reactions often proceed under mild conditions, which helps to preserve sensitive functional groups. researchgate.net

For the synthesis of chiral molecules like this compound, asymmetric organocatalysis is particularly valuable. au.dk Chiral organocatalysts can induce high levels of stereoselectivity, leading to the formation of a single enantiomer of the target product. Key organocatalytic transformations applicable to the synthesis of thiane analogues include Michael additions, aldol (B89426) reactions, and Mannich reactions. scispace.com

For example, the ethan-1-ol side chain could be constructed stereoselectively using an organocatalytic aldol reaction between a thiane-based aldehyde and a suitable nucleophile. Proline and its derivatives are well-known catalysts for such transformations. Similarly, an asymmetric Michael addition of a sulfur nucleophile to an α,β-unsaturated aldehyde or ketone could be a key step in forming the chiral thiane ring. The catalyst operates by forming a transient iminium or enamine ion with the substrate, which activates it for the subsequent reaction. scispace.com

The development of cascade reactions, where multiple bonds are formed in a single operation, is a significant trend in organocatalysis. rsc.org A well-designed organocatalytic cascade could potentially construct the thiane ring and install the side chain in a highly efficient and stereocontrolled manner, significantly streamlining the synthesis.

Green Chemistry Principles Applied to Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Key principles include waste prevention, maximizing atom economy, and using safer solvents and reaction conditions. acs.org These principles are increasingly being applied to the synthesis of heterocyclic compounds.

Solvent-Free Reactions and Alternative Solvents

One of the primary goals of green chemistry is to minimize the use of volatile and toxic organic solvents. researchgate.net This has led to the development of solvent-free reaction conditions and the use of environmentally benign alternative solvents. researchgate.net

Solvent-free, or solid-state, reactions involve the direct exposure of neat reactants to energy sources like microwave irradiation. researchgate.netresearchgate.net This technique can lead to dramatically reduced reaction times, higher yields, and simpler work-up procedures. researchgate.net Often, these reactions are facilitated by impregnating the reactants onto solid supports like alumina, silica, or clay, which can also act as catalysts. researchgate.net For the synthesis of thiane derivatives, solvent-free thioacetalization reactions have been shown to be highly efficient. organic-chemistry.org

When a solvent is necessary, green alternatives are preferred. Water is an ideal green solvent due to its non-toxicity and availability. The use of natural, biodegradable catalysts, such as lemon juice, under concentrated solar radiation further enhances the environmental credentials of a synthetic process. nih.gov Other alternative solvents include polyethylene (B3416737) glycol (PEG), which is non-toxic, biodegradable, and can sometimes play a dual role as both solvent and ligand for a metal catalyst. beilstein-journals.org Ionic liquids are another class of alternative solvents with negligible vapor pressure, although their toxicity and biodegradability must be carefully considered.

Table 2: Green Solvents and Conditions

Solvent/Condition Description Advantages
Solvent-Free (Microwave-Assisted) Neat reactants are irradiated with microwaves, often on a solid support. researchgate.net Reduced reaction times, lower energy consumption, minimal solvent waste. researchgate.netresearchgate.net
Water The ultimate green solvent. Non-toxic, non-flammable, readily available.
Polyethylene Glycol (PEG) A polymer that is liquid at moderate temperatures. Non-toxic, biodegradable, can act as a phase-transfer catalyst or ligand. beilstein-journals.org
Concentrated Solar Radiation Using sunlight as a renewable energy source to drive reactions. nih.gov Sustainable, reduces reliance on fossil fuels for energy. nih.gov

Atom Economy and Waste Minimization Strategies

Atom economy, a concept developed by Barry Trost, is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired final product. acs.orgnumberanalytics.comwikipedia.org The goal is to design synthetic routes that maximize this incorporation, thereby minimizing the generation of waste. numberanalytics.com

Percent Atom Economy = (Formula Weight of Desired Product / Sum of Formula Weights of all Reactants) x 100% acs.orgwikipedia.org

Reactions with poor atom economy, such as those that use stoichiometric reagents that are not incorporated into the final product (e.g., Wittig or Grignard reactions), generate significant amounts of byproducts. wikipedia.orgprimescholars.com In contrast, reactions with high atom economy, such as addition or rearrangement reactions, are inherently more efficient and sustainable. acs.org

To improve atom economy and minimize waste in the synthesis of this compound, several strategies can be employed:

Use of Catalytic Reactions: Catalytic processes, by definition, use small amounts of a substance to carry out a reaction many times, avoiding the large quantities of waste associated with stoichiometric reagents. acs.org Both transition metal catalysis and organocatalysis are key to achieving high atom economy.

Reduction of Derivatives: Avoiding the use of protecting groups and other temporary modifications simplifies synthetic routes and reduces the number of reaction steps, which in turn minimizes waste. acs.org The high selectivity of enzymatic and some organocatalytic reactions can often obviate the need for protecting groups. acs.org

Reaction Design: Choosing reaction types that are inherently atom-economical is crucial. For example, a catalytic hydrogenation to create the ethan-1-ol group would have 100% atom economy, whereas a reduction using sodium borohydride (B1222165) would have a lower atom economy due to the boron and sodium-containing byproducts. acs.org

By integrating these catalytic and green chemistry principles, the synthesis of this compound and its analogues can be achieved in a more efficient, cost-effective, and environmentally responsible manner.

Chemical Reactivity and Mechanistic Investigations of 2 Thian 3 Yl Ethan 1 Ol

Reactions of the Hydroxyl Functionality

The primary alcohol group is a versatile site for chemical modification, readily undergoing oxidation, substitution, and condensation reactions.

Oxidation Reactions and Product Characterization (e.g., to aldehydes, carboxylic acids)

The oxidation of the primary alcohol in 2-(Thian-3-yl)ethan-1-ol (B6264694) can yield either the corresponding aldehyde, 2-(Thian-3-yl)acetaldehyde, or the carboxylic acid, 2-(Thian-3-yl)acetic acid, depending on the choice of oxidizing agent and reaction conditions. chemguide.co.uklibretexts.org

To achieve partial oxidation to the aldehyde, milder oxidizing agents are typically employed, and the product is often removed from the reaction mixture as it forms to prevent further oxidation. chemguide.co.uklibretexts.org Reagents such as Pyridinium chlorochromate (PCC) are effective for this transformation. youtube.comyoutube.com

For a complete oxidation to the carboxylic acid, stronger oxidizing agents are required in excess, and the reaction is often heated under reflux to ensure the full conversion of the intermediate aldehyde. chemguide.co.uk Common reagents for this purpose include potassium dichromate(VI) or sodium dichromate(VI) in an acidic medium (e.g., dilute sulfuric acid). libretexts.orgbyjus.com During this process, the orange dichromate(VI) ions are reduced to green chromium(III) ions, providing a visual indication of the reaction's progress. libretexts.orgbyjus.com

Table 1: Oxidation Reactions of this compound

ProductReagent(s)Typical ConditionsReaction Type
2-(Thian-3-yl)acetaldehydePyridinium chlorochromate (PCC)Anhydrous solvent (e.g., CH₂Cl₂), Room temperaturePartial Oxidation
2-(Thian-3-yl)acetic acidK₂Cr₂O₇ / H₂SO₄ or Na₂Cr₂O₇ / H₂SO₄Excess oxidizing agent, Heat under refluxFull Oxidation

Nucleophilic Substitution Reactions (e.g., halogenation, tosylation)

The hydroxyl group is a poor leaving group (as OH⁻), making direct nucleophilic substitution difficult. masterorganicchemistry.com Therefore, it must first be converted into a better leaving group. This is typically achieved through protonation in the presence of strong acids or by converting the alcohol into a sulfonate ester, such as a tosylate. masterorganicchemistry.comlibretexts.org

Halogenation: The alcohol can be converted to the corresponding alkyl halides, such as 3-(2-chloroethyl)thiane or 3-(2-bromoethyl)thiane. This is accomplished using specific halogenating agents. Thionyl chloride (SOCl₂) is commonly used for chlorination, while phosphorus tribromide (PBr₃) is used for bromination. ucalgary.ca These reagents are advantageous as they avoid the strongly acidic conditions of using HX, which can sometimes lead to rearrangements. ucalgary.ca The reaction typically proceeds via an Sₙ2 mechanism for primary alcohols. libretexts.orgucalgary.ca

Tosylation: A widely used method to enhance the leaving group ability of the hydroxyl function is its conversion to a tosylate ester. masterorganicchemistry.com This is achieved by reacting this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine (B92270). nih.govorganic-chemistry.org The resulting tosylate, 2-(Thian-3-yl)ethyl tosylate, has a very good leaving group (tosylate anion, TsO⁻) and is a versatile substrate for subsequent nucleophilic substitution reactions with a wide range of nucleophiles. masterorganicchemistry.comnih.gov This transformation proceeds without altering the stereochemistry at the carbon bearing the oxygen. masterorganicchemistry.com

Table 2: Nucleophilic Substitution Precursor Reactions

ProductReagent(s)Leaving Group FormedTypical Conditions
3-(2-Chloroethyl)thianeThionyl chloride (SOCl₂)-ClOften with a base like pyridine
3-(2-Bromoethyl)thianePhosphorus tribromide (PBr₃)-BrAnhydrous conditions
2-(Thian-3-yl)ethyl tosylatep-Toluenesulfonyl chloride (TsCl)-OTsPyridine or triethylamine, Cool temperatures

Esterification and Etherification Reactions

Esterification: this compound can react with carboxylic acids to form esters in a process known as Fischer-Speier esterification. organic-chemistry.orgchemguide.co.uk This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid, and involves heating the alcohol and carboxylic acid together. chemguide.co.uklibretexts.org The reaction is reversible, so to drive it towards the product, water is often removed, or an excess of one of the reactants is used. organic-chemistry.org Alternatively, esters can be formed under milder conditions and often with higher yields by reacting the alcohol with more reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides. libretexts.org

Etherification: The synthesis of ethers from this compound can be achieved through various methods. One common approach is a variation of the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (like sodium hydride, NaH) to form the corresponding alkoxide. This nucleophilic alkoxide can then react with an alkyl halide (R-X) to form the ether. Other methods may involve the use of specific catalysts to facilitate the coupling of the alcohol with another molecule to form an ether linkage. organic-chemistry.org

Reactivity of the Thiane (B73995) Heterocycle

The sulfur atom in the thiane ring is a key site of reactivity, capable of undergoing oxidation and participating in reactions that can lead to ring cleavage.

Sulfur-Centered Transformations (e.g., sulfoxide (B87167) and sulfone formation)

The sulfur atom in the thiane ring exists in the +2 oxidation state and can be readily oxidized. This stepwise oxidation first yields a sulfoxide and then a sulfone, with the sulfur atom reaching the +4 and +6 oxidation states, respectively. mdpi.com

The oxidation to the sulfoxide, 2-(1-oxido-thian-3-yl)ethan-1-ol, can be accomplished using a controlled amount of an oxidizing agent, such as hydrogen peroxide (H₂O₂) or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). The formation of the sulfoxide introduces a stereocenter at the sulfur atom.

Further oxidation of the sulfoxide with a stronger oxidizing agent or an excess of the same reagent leads to the formation of the sulfone, 2-(1,1-dioxido-thian-3-yl)ethan-1-ol. researchgate.net In this product, the sulfur atom is bonded to two oxygen atoms, and it is no longer a stereocenter.

Table 3: Sulfur-Centered Oxidation Reactions

Product NameProduct ClassReagent(s)Typical Conditions
2-(1-Oxido-thian-3-yl)ethan-1-olSulfoxideH₂O₂ or 1 equiv. m-CPBAControlled temperature (e.g., 0 °C to r.t.)
2-(1,1-Dioxido-thian-3-yl)ethan-1-olSulfoneExcess H₂O₂ or >2 equiv. m-CPBAOften requires heating

Ring-Opening Reactions and Subsequent Derivatization

The thiane ring is a relatively stable six-membered heterocycle. Ring-opening reactions typically require specific and often harsh conditions. One of the most common methods for cleaving a thioether linkage is reductive desulfurization using Raney Nickel. This process would result in the complete removal of the sulfur atom from the ring, leading to the formation of a linear alkane derivative. In the case of this compound, this would yield 4-methyl-1-hexanol. Subsequent derivatization could then be performed on the hydroxyl group of this new acyclic alcohol.

Other methods for ring-opening of sulfur heterocycles exist but are less common for a stable ring like thiane compared to strained rings like thiiranes or thietanes. researchgate.net Electrophilic reagents or certain metal complexes can coordinate to the sulfur atom, weakening the C-S bonds and potentially facilitating a ring-opening reaction, though this is not a general or high-yielding transformation for thianes.

Reactions at Alpha-Positions to Sulfur

The presence of a sulfur atom within the thiane ring significantly influences the reactivity of the adjacent methylene (B1212753) groups (alpha-positions). The sulfur atom can stabilize adjacent carbanions through d-orbital participation or hyperconjugation, making the alpha-protons more acidic than those in a simple cyclohexane ring. This enhanced acidity facilitates a range of reactions at these positions.

While specific studies on this compound are limited, the reactivity of analogous thiane derivatives provides a strong basis for understanding its potential transformations. Deprotonation at the alpha-positions (C2 and C4 of the thiane ring) using a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), would generate a nucleophilic carbanion. This intermediate can then react with various electrophiles, leading to the introduction of new functional groups.

Table 1: Plausible Reactions at the Alpha-Positions of this compound

ElectrophileProduct TypePotential Reagents
Alkyl halides (e.g., CH₃I)Alkylationn-BuLi, then CH₃I
Aldehydes/Ketones (e.g., benzaldehyde)HydroxyalkylationLDA, then PhCHO
Carbon dioxide (CO₂)Carboxylationn-BuLi, then CO₂
Deuterium oxide (D₂O)DeuterationNaOD, D₂O

It is important to note that the regioselectivity of these reactions (i.e., whether substitution occurs at the C2 or C4 position) would be influenced by steric factors and the specific reaction conditions employed. The substituent at the 3-position (the ethanol (B145695) group) would likely direct incoming electrophiles to the less sterically hindered C4 position.

Formation of Complex Derivatives and Analogues through Selective Functionalization

The bifunctional nature of this compound, possessing both a reactive hydroxyl group and a modifiable thiane ring, allows for the synthesis of a diverse array of complex derivatives and analogues. Selective functionalization of either the alcohol or the heterocyclic ring is key to building molecular complexity.

The primary alcohol can be readily transformed into a variety of other functional groups. For instance, oxidation of the alcohol would yield the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent used. Esterification or etherification reactions can also be employed to introduce a wide range of substituents at the oxygen atom.

Furthermore, the sulfur atom in the thiane ring can be targeted for selective reactions. Oxidation of the sulfide (B99878) to a sulfoxide or a sulfone introduces new functional groups and alters the electronic properties and stereochemistry of the molecule. These transformations can have a profound impact on the biological activity and physical properties of the resulting derivatives.

Table 2: Examples of Selective Functionalization of this compound

Reaction TypeReagent(s)Functional Group Transformation
Oxidation (Alcohol)PCC, CH₂Cl₂Alcohol to Aldehyde
Oxidation (Alcohol)Jones Reagent (CrO₃, H₂SO₄)Alcohol to Carboxylic Acid
EsterificationAcetic anhydride, pyridineAlcohol to Acetate Ester
Williamson Ether SynthesisNaH, then CH₃IAlcohol to Methyl Ether
Oxidation (Sulfur)H₂O₂, acetic acidSulfide to Sulfoxide/Sulfone

The synthesis of more complex analogues can be achieved by combining reactions at both the alcohol and the thiane ring. For example, protection of the alcohol group would allow for selective modification of the thiane ring, followed by deprotection and further transformation of the alcohol. This strategic approach enables the synthesis of a vast library of compounds with tailored properties.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting the formation of products. Kinetic and spectroscopic studies are powerful tools for elucidating these mechanistic pathways.

Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable for characterizing the intermediates and products of a reaction. In-situ spectroscopic monitoring can provide real-time information about the progress of a reaction and help identify transient species. For example, ¹H and ¹³C NMR spectroscopy can be used to confirm the position of substitution on the thiane ring, while IR spectroscopy can be used to monitor the disappearance of the hydroxyl stretch and the appearance of new functional group vibrations.

Advanced Spectroscopic and Structural Elucidation Techniques

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional NMR spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) chemical shifts and for deducing the through-bond and through-space correlations within a molecule.

Detailed Structural and Stereochemical Assignment

For 2-(Thian-3-yl)ethan-1-ol (B6264694), a combination of 1D (¹H, ¹³C) and 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential.

¹H NMR: The proton spectrum would be expected to show complex multiplets for the methylene (B1212753) protons of the thiane (B73995) ring and the ethanolic side chain due to spin-spin coupling. The chemical shifts would be indicative of their local electronic environment.

¹³C NMR: The carbon spectrum would reveal the number of unique carbon environments. The carbons attached to the sulfur and oxygen atoms would exhibit characteristic downfield shifts.

COSY: This experiment would establish the connectivity between adjacent protons, helping to trace the proton network within the thiane ring and the side chain.

HSQC: This experiment would directly correlate each proton to its attached carbon, allowing for the definitive assignment of carbon chemical shifts based on their proton assignments.

HMBC: This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity between the ethan-1-ol side chain and the thiane ring at the C3 position.

A hypothetical data table for the expected NMR assignments is presented below.

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)COSY CorrelationsHMBC Correlations
Thiane Ring
2multiplet~30-35H-3C-3, C-4, C-6
3multiplet~35-40H-2, H-4, H-7C-2, C-4, C-5, C-7
4multiplet~25-30H-3, H-5C-2, C-3, C-5, C-6
5multiplet~25-30H-4, H-6C-3, C-4, C-6
6multiplet~30-35H-5C-2, C-4, C-5
Ethanol (B145695) Side Chain
7multiplet~35-40H-3, H-8C-2, C-3, C-4, C-8
8triplet~60-65H-7C-7
OHbroad singletvariable-C-8

Conformational Analysis in Solution

By analyzing the NOE cross-peaks, one could determine the preferred conformation of the substituent. For instance, strong NOE signals between the axial protons on C2, C4, and C6 and an axial proton at C3 would confirm an equatorial orientation of the side chain.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₇H₁₄OS), the expected exact mass would be calculated and compared to the experimental value.

Electron ionization (EI) or electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) would be used to study the fragmentation pathways. Characteristic fragmentation patterns for thiane derivatives often involve the loss of small neutral molecules or radicals. For this compound, expected fragmentation could include:

Loss of the ethanol side chain.

Ring-opening followed by fragmentation.

Loss of H₂S.

A hypothetical fragmentation table is shown below.

m/z (Fragment)Possible Structure/Formula
[M]+•C₇H₁₄OS⁺•
[M - H₂O]+•C₇H₁₂S⁺•
[M - C₂H₅O]⁺C₅H₉S⁺
[M - C₂H₄O]+•C₅H₁₀S⁺•

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Identification and Intermolecular Interactions

FT-IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups and bonding.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group, indicative of hydrogen bonding. C-H stretching vibrations for the sp³ hybridized carbons would appear in the 2850-3000 cm⁻¹ region. The C-O stretching vibration would be observed around 1050-1150 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the C-S stretching vibrations of the thiane ring, which typically appear in the 600-800 cm⁻¹ region and are often weak in the IR spectrum.

Vibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy Method
O-H Stretch (H-bonded)3200-3600 (broad)FT-IR
C-H Stretch (sp³)2850-3000FT-IR, Raman
C-O Stretch1050-1150FT-IR
C-S Stretch600-800Raman

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Crystal Packing Analysis

Growing a suitable single crystal of this compound would allow for its analysis by single-crystal X-ray diffraction. This technique provides the most definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsional angles. It would confirm the chair conformation of the thiane ring and the exact orientation of the ethanol substituent. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the solid-state architecture.

Chiroptical Methods (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment (if chiral)

This compound possesses a stereocenter at the C3 position of the thiane ring. Therefore, it can exist as a pair of enantiomers, (R)-2-(thian-3-yl)ethan-1-ol and (S)-2-(thian-3-yl)ethan-1-ol. If a chiral sample of the compound were synthesized or isolated, chiroptical methods would be employed to determine its absolute configuration.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light. The resulting spectrum is highly sensitive to the stereochemistry of the molecule. Comparison of the experimental ECD spectrum with that predicted by quantum chemical calculations for each enantiomer would allow for the assignment of the absolute configuration.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve (Cotton effect) is also characteristic of the stereochemistry.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic behavior and energy landscape of a molecule. These methods solve approximations of the Schrödinger equation to determine molecular properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. A DFT study of 2-(Thian-3-yl)ethan-1-ol (B6264694) would provide crucial data on its ground state properties, including the distribution of electrons and the energies of its molecular orbitals.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. Other properties, such as the electrostatic potential mapped onto the electron density surface, can predict sites for nucleophilic or electrophilic attack. While specific studies on 1-phenyl ethanol (B145695) derivatives have utilized DFT to assess chemical stability, similar direct calculations for this compound are not present in current literature. researchgate.net

Table 5.1: Exemplary DFT-Calculated Ground State Properties for this compound (Note: This table is illustrative and represents the type of data that would be generated from a DFT analysis. The values are not based on published calculations for this specific molecule.)

ParameterExemplary ValueSignificance
HOMO Energy -6.5 eVIndicates the molecule's electron-donating ability.
LUMO Energy 1.2 eVIndicates the molecule's electron-accepting ability.
HOMO-LUMO Gap 7.7 eVReflects chemical reactivity and kinetic stability.
Dipole Moment 2.1 DebyeMeasures the overall polarity of the molecule.
Mulliken Charge on S -0.15 eProvides an estimate of the partial atomic charge on the sulfur atom.
Mulliken Charge on O -0.60 eProvides an estimate of the partial atomic charge on the oxygen atom.

Ab Initio Calculations for Conformational Analysis

Ab initio (Latin for "from the beginning") calculations are based on quantum mechanics principles without using experimental data for simplification. These methods are particularly useful for detailed conformational analysis. For this compound, the key conformational questions involve the chair-twist preference of the thiane (B73995) ring and the orientation of the 3-ethan-1-ol substituent (axial vs. equatorial).

Studies on related thiane derivatives, such as thiane 1-oxide, consistently show a strong preference for a chair conformation. acs.orgresearchgate.net For this compound, ab initio calculations at a level like Møller-Plesset perturbation theory (e.g., MP2/6-311+G**) would be used to locate and calculate the relative energies of different stable conformers. researchgate.net The analysis would likely reveal that the conformer with the ethanol substituent in the equatorial position is energetically more favorable due to reduced steric hindrance compared to the axial conformer. The calculations would also determine the energy barriers for ring inversion.

Table 5.2: Exemplary Relative Energies of this compound Conformers from Ab Initio Calculations (Note: This table is illustrative. The values represent the type of data expected from such a study and are not from published research.)

ConformerRelative Energy (kcal/mol)Expected Boltzmann Population (298 K)
Chair (Equatorial Sidechain) 0.00~95%
Chair (Axial Sidechain) 1.80~4.9%
Twist-Boat 5.50<0.1%

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

While quantum methods are highly accurate, they are computationally expensive. Molecular Mechanics (MM) and Molecular Dynamics (MD) offer a way to study larger systems or longer timescales. MD simulations model the atomic motions of a molecule over time by solving Newton's equations of motion, providing a dynamic view of its conformational flexibility.

An MD simulation of this compound, typically run for nanoseconds, would reveal the flexibility of the thiane ring and the rotational freedom of the ethanol side chain. Key outputs include the Root Mean Square Deviation (RMSD) of the atomic positions, which indicates the stability of the simulation, and the Root Mean Square Fluctuation (RMSF), which highlights flexible regions of the molecule. Such simulations are invaluable for understanding how the molecule explores its conformational space, a critical factor when studying potential interactions with biological targets. nih.govmdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. DFT methods are commonly employed to calculate NMR chemical shifts and the vibrational frequencies corresponding to IR and Raman spectra.

For NMR prediction, the Gauge-Independent Atomic Orbital (GIAO) method is a standard approach. acs.org By calculating the magnetic shielding tensors for each nucleus, one can predict the ¹H and ¹³C NMR chemical shifts. These predicted shifts, when scaled and compared to experimental data, can help confirm the structure and assign specific peaks to specific atoms. acs.orglibretexts.org Similarly, calculation of the vibrational frequencies can help assign absorption bands in an experimental IR spectrum to specific bond stretches, bends, and torsions within the molecule. While general tools and machine learning algorithms for predicting spectra exist, specific computational studies reporting these parameters for this compound are not available. researchgate.netnmrdb.org

Table 5.3: Exemplary Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) (Note: This table illustrates the format and purpose of such a comparison. The chemical shifts are hypothetical.)

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)Assignment
C(2) 36.135.8Thiane Ring
C(3) 42.542.1Thiane Ring (Substituted)
C(4) 28.928.7Thiane Ring
C(5) 29.128.7Thiane Ring
C(6) 36.335.8Thiane Ring
C(7) 39.839.5-CH₂-CH₂OH
C(8) 60.760.4-CH₂-OH

Modeling of Reaction Pathways and Transition States

Theoretical modeling can be used to explore the mechanisms of chemical reactions, identifying the intermediate steps and the high-energy transition states that connect reactants to products. Methods like the Nudged Elastic Band (NEB) can find the minimum energy path for a given reaction. matlantis.com

For this compound, potential reactions of interest for modeling could include the oxidation of the sulfur atom to form a sulfoxide (B87167) or the dehydration of the primary alcohol. Computational modeling would determine the structure of the transition state for each step and calculate the activation energy (the energy barrier that must be overcome for the reaction to proceed). This information provides a quantitative understanding of reaction kinetics and can help predict which reaction pathways are most favorable under different conditions.

In Silico Screening for Molecular Interactions with Defined Chemical Space

In silico screening, particularly molecular docking, is a computational technique used extensively in drug discovery to predict how a small molecule might bind to a biological target, such as a protein receptor. mdpi.commdpi.com In a typical virtual screening workflow, a library of compounds is computationally docked into the binding site of a target protein, and a scoring function is used to estimate the binding affinity.

Although no published studies have included this compound in a screening library, it could theoretically be tested against various targets. The process would involve obtaining a 3D structure of the target protein and then using docking software to predict the preferred binding pose and affinity of this compound. The results, often given as a docking score, would provide a preliminary assessment of its potential as an inhibitor or modulator of that target, guiding further experimental validation. chemmethod.com

Exploration of Molecular Interactions and Biochemical Relevance

Receptor-Ligand Interaction Profiling at the Molecular Level

The interaction of a ligand with a receptor is defined by its binding affinity (often expressed as the dissociation constant, Kd) and the specific non-covalent interactions formed, such as hydrogen bonds, ionic bonds, and hydrophobic interactions. nih.gov These interactions determine the ligand's specificity and whether it acts as an agonist or antagonist. nih.gov

A pertinent example illustrating the potential of the thiane (B73995)/thiophene (B33073) ethanol (B145695) scaffold is the development of Ulotaront (SEP-363856). nih.gov Ulotaront is a potent agonist for the trace amine-associated receptor 1 (TAAR1) with additional activity at the serotonin (B10506) 5-HT1A receptor. nih.gov Its synthesis utilizes 2-(thiophen-3-yl)ethan-1-ol, a close unsaturated analog of 2-(thian-3-yl)ethan-1-ol (B6264694), as a key starting material. nih.gov

Molecular modeling studies on ulotaront have been crucial for understanding its interaction with the TAAR1 receptor. A human TAAR1 homology model was constructed to identify key interactions and rationalize the structure-activity relationships of the scaffold. nih.gov Such computational approaches, including molecular docking and dynamics simulations, are essential for predicting the binding modes and affinities of ligands like this compound and its derivatives to their molecular targets. nih.govnih.gov

The biological activity of ulotaront and its analogs, derived from precursors like 2-(thiophen-3-yl)ethan-1-ol, highlights the significance of this chemical scaffold in engaging with G protein-coupled receptors (GPCRs). The data below from studies on ulotaront analogs shows how modifications to the core structure can influence agonist activity at the human TAAR1 receptor. nih.gov

CompoundStructureHuman TAAR1 Agonist Activity (EC₅₀, nM)Eₘₐₓ (%)
UlotarontThieno[2,3-c]pyran-based75104
Analog 28Thiophen-3-yl-based5696
Analog 29Thiophen-2-yl-based130101

EC₅₀ (Half maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Eₘₐₓ (Maximum effect) is the maximal response the drug can produce. Data sourced from literature. nih.gov

Chemoenzymatic Transformations and Biocatalysis Potential of this compound and its Precursors

Biocatalysis, the use of enzymes to perform chemical transformations, offers significant advantages in terms of stereoselectivity, regioselectivity, and mild reaction conditions. acs.org Chemoenzymatic processes, which combine chemical and enzymatic steps, are powerful strategies for the efficient synthesis of chiral molecules. rsc.orgnih.gov

Chiral alcohols are valuable building blocks in the pharmaceutical industry. rsc.org A primary method for their synthesis is the asymmetric reduction of prochiral ketones, a reaction for which alcohol dehydrogenases (ADHs) are particularly well-suited. acs.org These enzymes, often requiring a cofactor like NAD(P)H, can produce alcohols with very high enantiomeric excess (e.e.). acs.orgmdpi.com

While a direct biocatalytic synthesis of this compound is not explicitly documented, its precursor, 2-(thian-3-yl)ethan-1-one, is an ideal candidate for asymmetric bioreduction. By selecting an appropriate ADH (either (R)-selective or (S)-selective), it would be feasible to produce either enantiomer of this compound with high optical purity. This approach is widely used for structurally similar ketones. For example, the precursor for the antidepressant duloxetine, an N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine, was stereoselectively reduced using an ADH from Lactobacillus kefir to yield the corresponding (S)-alcohol with >99% e.e. uni-graz.at

The table below showcases examples of ADH-catalyzed reductions of ketone precursors to furnish chiral alcohol products, illustrating the potential for applying this technology to the synthesis of enantiopure this compound.

Substrate (Ketone Precursor)Enzyme (ADH from)Product (Chiral Alcohol)Yield (%)Enantiomeric Excess (e.e., %)
N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamineLactobacillus kefir(S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)-1-propanamine90>99
2-Chloro-1-(3,4-difluorophenyl)ethanoneADH variant(S)-2-chloro-1-(3,4-difluorophenyl)ethan-1-ol8099.5
2-Chloro-1-phenylethan-1-oneADH-A(R)-2-chloro-1-phenylethan-1-ol83>99
2-Chloro-1-phenylethan-1-oneLbADH(S)-2-chloro-1-phenylethan-1-ol82>99

Data compiled from literature examples of biocatalytic reductions. uni-graz.atacs.org

Other enzymes, such as lipases, could also be employed in a kinetic resolution process, selectively acylating one enantiomer of racemic this compound and allowing for the separation of the unreacted enantiomer. acs.org

Role as a Building Block or Precursor in the Synthesis of Complex Natural Products or Bioactive Molecules

Small, functionalized molecules like this compound are fundamental building blocks in organic synthesis. nih.gov Their defined structure allows them to be incorporated into larger, more complex molecules, often shortening synthetic routes and facilitating access to novel chemical matter. fu-berlin.de

The most prominent example of the synthetic utility of this scaffold is in the synthesis of the TAAR1 agonist, ulotaront. nih.gov Research has shown that 2-(thiophen-3-yl)ethan-1-ol, the direct unsaturated analog of this compound, serves as a key precursor for ulotaront and related analogs. nih.gov The synthesis involves the condensation of the ethanol derivative with another fragment to construct the core of the final bioactive molecule. nih.gov This demonstrates the role of the 2-(heteroaryl)ethan-1-ol motif as a crucial component for building a specific pharmacophore designed to interact with a GPCR target.

Investigation of Proposed Molecular Targets and Mechanisms of Action through Biochemical Assays

Identifying the molecular target of a compound and its mechanism of action is critical in drug discovery. This is achieved through a variety of biochemical and cell-based assays.

Following the example of ulotaront, which is derived from a 2-(thiophen-3-yl)ethan-1-ol precursor, its mechanism was elucidated through a series of targeted assays. nih.gov These included:

Receptor Agonist Assays: These assays measure the ability of a compound to activate a receptor. For ulotaront, its agonist activity at the human TAAR1 receptor was quantified, determining its potency (EC₅₀) and efficacy (Eₘₐₓ). nih.gov Such assays often use reporter genes (e.g., luciferase) that are expressed upon receptor activation. nih.gov

Competitive Binding Assays: To determine selectivity, a compound is tested for its ability to bind to a panel of different receptors. nih.gov It was shown that ulotaront does not act as an antagonist at the dopamine (B1211576) D2 or serotonin 5-HT2A receptors, which distinguishes its mechanism from that of many existing antipsychotic drugs. nih.gov Modern techniques like NanoBRET ligand-binding assays can be used to quantify ligand affinity in living cells. acs.org

In Vitro Inhibition Assays: If a compound is hypothesized to be an enzyme inhibitor, its potency is measured against the purified enzyme. These assays monitor the rate of substrate conversion in the presence of varying concentrations of the inhibitor to determine an IC₅₀ value. mdpi.com

Should this compound or its derivatives be investigated, a similar battery of assays would be employed. Initial screening against a broad panel of receptors and enzymes would identify potential targets, which would then be validated through more specific functional assays to confirm the mechanism of action, be it receptor agonism/antagonism or enzyme inhibition. nih.govnih.gov

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Versatile Building Block for the Synthesis of Complex Heterocyclic Systems (e.g., thiazole (B1198619) derivatives)

The structure of 2-(Thian-3-yl)ethan-1-ol (B6264694) offers two primary reaction sites—the hydroxyl group and the thiane (B73995) ring itself—making it a versatile precursor for constructing more elaborate heterocyclic systems. The primary alcohol can be readily transformed into other functional groups, thereby enabling a variety of cyclization strategies.

For instance, the alcohol can be oxidized to an aldehyde or a carboxylic acid. These new functionalities can then participate in condensation reactions with binucleophiles to form new rings. A hypothetical, yet chemically sound, pathway towards a thiazole derivative would involve multiple steps: oxidation of the alcohol to a carboxylic acid, followed by conversion to a thioamide, and subsequent cyclization with an α-haloketone (a common method known as the Hantzsch thiazole synthesis).

While thiane and thietane (B1214591) rings are recognized as valuable intermediates in the synthesis of sulfur-containing compounds researchgate.netbeilstein-journals.org, and various methods exist for creating nitrogen-sulfur heterocycles like thiazines openmedicinalchemistryjournal.commdpi.com, specific literature detailing the direct conversion of this compound into thiazoles is not widespread. However, its potential is rooted in fundamental organic transformations.

Potential TransformationReagentsResulting IntermediateSubsequent Reaction for Heterocycle Synthesis
OxidationPCC, DMP2-(Thian-3-yl)acetaldehydeCondensation with aminothiols
OxidationJones Reagent, KMnO₄2-(Thian-3-yl)acetic acidAmidation, then cyclization
HalogenationPBr₃, SOCl₂3-(2-Bromoethyl)thianeNucleophilic substitution with dinucleophiles
TosylationTsCl, Pyridine (B92270)2-(Thian-3-yl)ethyl tosylateDisplacement with sulfur and nitrogen nucleophiles

Role as a Precursor in Multi-Step Organic Syntheses for Structural Scaffolds

A structural scaffold is the core framework of a molecule, upon which various functional groups can be built. This compound is well-suited to act as a precursor for such scaffolds due to its bifunctional nature. The hydroxyl group allows for chain extension or the introduction of new functionalities, while the thiane ring provides a stable, three-dimensional cyclic backbone.

In multi-step syntheses, the alcohol moiety can be used as a handle to link the thiane ring to other molecular fragments. For example, esterification or etherification reactions can append the thiane unit to larger, more complex structures. The development of modular approaches to synthesize diverse molecular scaffolds is a key area of interest, particularly in drug discovery. dundee.ac.uk The use of foundational molecules like this compound allows for the systematic construction of libraries of compounds built around the thiane core. While this compound is a viable candidate for such synthetic programs, specific examples of its use in widely known scaffolds are not extensively documented in prominent literature.

Application as a Ligand in Coordination Chemistry and Catalysis

The thiane ring of this compound contains a sulfur atom with lone pairs of electrons, making it a potential Lewis base. This allows it to act as a ligand, coordinating to transition metal centers. As a soft donor, the sulfur atom is expected to bind preferentially to soft metal ions such as Pd(II), Pt(II), Ag(I), and Au(I). Furthermore, the oxygen atom of the alcohol group is a hard donor, capable of coordinating to harder metal ions.

This dual-donor capability makes this compound a potential bidentate or chelating ligand, where both the sulfur and oxygen atoms bind to the same metal center, forming a stable ring structure. Such chelation can enhance the stability of the resulting metal complex. Ligands play a crucial role in catalysis by modulating the electronic properties and reactivity of the metal center. youtube.com For example, thiol-containing ligands have been shown to act as "transient cooperative ligands" that can accelerate or inhibit catalytic reactions, thereby controlling selectivity. nih.gov The thioether functionality in the thiane ring could impart unique properties to a metal catalyst, influencing its activity and selectivity in reactions such as cross-coupling or hydrogenation.

PropertyDescriptionPotential Application
Ligand Type Potentially bidentate (S, O donors)Formation of stable chelate complexes
Sulfur Donor Soft Lewis baseCoordination to soft transition metals (e.g., Pd, Pt, Au)
Oxygen Donor Hard Lewis baseCoordination to hard or borderline metals (e.g., Ru, Zn)
Catalytic Role Modulate metal center's electronic and steric propertiesHomogeneous catalysis (e.g., C-C bond formation)

Potential in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. wikipedia.orgnih.gov Key to this field is the concept of molecular self-assembly, where molecules spontaneously organize into ordered structures. This compound possesses functional groups capable of engaging in these interactions.

The primary alcohol group is a strong hydrogen bond donor and acceptor. This enables the molecule to form intermolecular hydrogen-bonded networks, leading to the formation of chains, sheets, or more complex three-dimensional architectures. youtube.com Additionally, the hydrocarbon portions of the thiane ring and ethyl chain can participate in weaker van der Waals forces, which are crucial for the close packing of molecules.

While self-assembled monolayers (SAMs) of thiols on metal surfaces are extensively studied sigmaaldrich.comsigmaaldrich.com, thioethers like the thiane ring can also form ordered layers, although the molecule-metal bond is generally weaker. tufts.edu The interplay between hydrogen bonding from the alcohol, van der Waals forces, and potential sulfur-surface interactions could lead to complex self-assembly behavior on surfaces or in the solid state.

Exploration in Polymer Chemistry as a Monomer or Modifier

Polymers are large molecules composed of repeating subunits called monomers. thoughtco.commsu.edu The bifunctional nature of this compound makes it a potential candidate for use as a monomer in step-growth polymerization. The hydroxyl group can react with other functional groups to form the linkages that define the polymer backbone.

For example:

Polyesters: By reacting with a dicarboxylic acid or its derivative, this compound can be incorporated into a polyester (B1180765) chain, with the thiane ring acting as a pendant group.

Polyurethanes: Reaction with a diisocyanate would yield a polyurethane, a class of polymers with a wide range of properties and applications.

In these polymers, the thiane ring would introduce sulfur into the polymer structure, which could modify its properties, such as its refractive index, thermal stability, or affinity for metal ions. Alternatively, this compound could be used as a polymer modifier, grafted onto an existing polymer backbone to introduce its specific functionalities and alter the material's surface properties or chemical reactivity. While the synthesis of various functional polymers like polyamides is well-established nih.gov, the specific incorporation of this compound as a monomer remains a niche area with potential for creating novel materials.

Development and Validation of Advanced Analytical Methodologies for Research

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Assessment, Quantification, and Separation of Stereoisomers

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) represent the cornerstones of purity assessment and quantification for organic molecules like 2-(Thian-3-yl)ethan-1-ol (B6264694).

HPLC Analysis:

A reversed-phase HPLC (RP-HPLC) method is typically the first line of approach for the non-volatile and thermally stable this compound. The development of such a method would involve a systematic optimization of stationary phase, mobile phase composition, flow rate, and detection wavelength.

Stationary Phase: A C18 or C8 column would likely provide sufficient hydrophobicity to retain and separate the compound from polar and non-polar impurities.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) would be optimized to achieve sharp peaks and good resolution.

Detection: Given the lack of a strong chromophore in the this compound structure, UV detection at a low wavelength (e.g., 210 nm) or the use of a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) would be necessary.

For the separation of potential stereoisomers, chiral HPLC would be indispensable. This would involve the use of a chiral stationary phase (CSP) that can selectively interact with the enantiomers of this compound, leading to their differential retention and separation.

GC Analysis:

For purity assessment, particularly for volatile impurities, Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a powerful technique.

Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane) would be suitable for separating this compound from its potential impurities based on their boiling points and polarities.

Temperature Program: A programmed temperature ramp would be optimized to ensure the elution of all components with good peak shape and resolution.

Injector and Detector Temperatures: These would be set sufficiently high to ensure complete vaporization of the sample and prevent condensation.

The quantification of this compound using both HPLC and GC would be achieved by creating a calibration curve with certified reference standards.

Parameter Typical HPLC Conditions Typical GC Conditions
Column C18, 4.6 x 150 mm, 5 µmDB-5, 30 m x 0.25 mm, 0.25 µm
Mobile Phase/Carrier Gas Acetonitrile:Water GradientHelium
Flow Rate 1.0 mL/min1.0 mL/min
Detector UV at 210 nm or ELSDFID
Injection Volume 10 µL1 µL (split injection)

Capillary Electrophoresis (CE) for High-Resolution Separation and Analysis

Capillary Electrophoresis (CE) offers an alternative and often orthogonal separation mechanism to HPLC and GC, providing very high separation efficiency. For this compound, which is a neutral molecule, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be the most appropriate technique. In MEKC, a surfactant is added to the buffer to form micelles, which act as a pseudo-stationary phase, allowing for the separation of neutral analytes based on their partitioning between the micelles and the aqueous buffer.

The development of a MEKC method would involve optimizing the type and concentration of the surfactant (e.g., sodium dodecyl sulfate), the buffer pH and concentration, the applied voltage, and the capillary temperature. Chiral separations can also be achieved in CE by adding a chiral selector to the buffer.

Hyphenated Techniques for Complex Mixture Analysis and Structural Confirmation (e.g., GC-MS, LC-MS/MS)

For unambiguous identification of impurities and structural confirmation of the main compound, hyphenated techniques are essential.

GC-MS Analysis:

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. As the separated components elute from the GC column, they are ionized (typically by electron ionization), and the resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint. This is invaluable for identifying unknown impurities present in a sample of this compound.

LC-MS/MS Analysis:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of non-volatile compounds. The effluent from the HPLC is introduced into a mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. The precursor ion corresponding to this compound can be selected and fragmented to produce a characteristic product ion spectrum, which can be used for highly selective quantification (Multiple Reaction Monitoring - MRM) and structural elucidation.

Technique Ionization Source Analyzer Application for this compound
GC-MS Electron Ionization (EI)QuadrupoleIdentification of volatile impurities and by-products.
LC-MS/MS ESI or APCITriple Quadrupole or Ion TrapStructural confirmation, impurity identification, and trace quantification.

Development of Robust Methods for Trace Analysis and Impurity Profiling

The identification and quantification of trace-level impurities are critical for understanding the stability of this compound and for ensuring the safety and efficacy of any potential application. The development of robust methods for trace analysis and impurity profiling involves:

Method Sensitivity: Optimizing the analytical method to achieve low limits of detection (LOD) and quantification (LOQ). For LC-MS/MS, this involves fine-tuning the ionization source parameters and the collision energy for fragmentation.

Forced Degradation Studies: Subjecting this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. The analytical method must be able to separate these degradation products from the parent compound and from each other.

Impurity Identification: Using techniques like LC-MS/MS and high-resolution mass spectrometry (HRMS) to elucidate the structures of the observed impurities.

Quality Control and Assurance Protocols for Research Batches

To ensure the consistency and reliability of research data, stringent quality control (QC) and quality assurance (QA) protocols must be established for each batch of synthesized this compound. These protocols would include:

Identity Confirmation: Using techniques like NMR, IR, and MS to confirm the chemical structure of the compound.

Purity Assessment: Employing a validated HPLC or GC method to determine the purity of the batch and to quantify any known and unknown impurities. A purity level of >95% or higher is typically required for research-grade material.

Residual Solvent Analysis: Using headspace GC-MS to quantify any residual solvents from the synthesis and purification process.

Certificate of Analysis (CoA): A formal document summarizing the results of all QC tests for a specific batch, providing a comprehensive quality profile.

Test Method Acceptance Criteria
Identity ¹H NMR, ¹³C NMR, MSConforms to the expected structure
Purity (by HPLC) RP-HPLC with UV/ELSD≥ 95.0%
Individual Impurity (by HPLC) RP-HPLC with UV/ELSD≤ 0.5%
Residual Solvents Headspace GC-MSWithin specified limits (e.g., < 5000 ppm for common solvents)

By implementing these advanced analytical methodologies and rigorous quality control protocols, researchers can ensure the integrity of their studies and have a high degree of confidence in the quality of the this compound used in their investigations.

Future Research Directions and Unaddressed Scientific Challenges

Development of Novel Asymmetric Synthesis Routes to Enantiopure 2-(Thian-3-yl)ethan-1-ol (B6264694)

The presence of a stereocenter at the 3-position of the thiane (B73995) ring means that this compound can exist as two enantiomers. The development of methods to selectively synthesize one of these enantiomers is a crucial challenge, as single-enantiomer compounds are vital in pharmaceuticals and materials science. acs.org Future research should focus on several promising asymmetric strategies:

Catalytic Asymmetric Reduction: A primary route would involve the asymmetric reduction of the precursor ketone, 2-(thian-3-yl)acetaldehyde or a related keto-ester. This could be achieved using chiral catalysts based on transition metals like ruthenium, rhodium, or iridium, which are highly effective for the asymmetric hydrogenation and transfer hydrogenation of ketones. nih.gov

Biocatalysis: The use of enzymes (biocatalysts), either as isolated proteins or within whole-cell systems, offers a green and highly selective alternative. nih.govmagtech.com.cn Oxidoreductases from microorganisms or plants like Daucus carota could catalyze the reduction of a prochiral ketone precursor to a single enantiomer of the alcohol with high enantiomeric excess (ee). nih.gov This approach benefits from mild reaction conditions and reduced environmental impact.

Chiral Auxiliary-Based Synthesis: This classical yet reliable method involves temporarily attaching a chiral auxiliary to a precursor molecule to direct a stereoselective reaction. acs.orgresearchgate.net For instance, a precursor like thiane-3-carboxylic acid could be coupled to a chiral auxiliary, followed by elongation of the carbon chain and reduction of a carbonyl group. Subsequent removal of the auxiliary would yield the enantiopure alcohol.

Organocatalysis: Chiral small organic molecules can be used to catalyze the enantioselective addition of a two-carbon unit to a thiane-3-carboxaldehyde precursor, offering a metal-free synthetic route.

Table 1: Comparison of Potential Asymmetric Synthesis Strategies

Strategy Chiral Source Key Transformation Potential Advantages Potential Challenges
Catalytic Asymmetric Hydrogenation Chiral Metal-Ligand Complex (e.g., Ru-BINAP) Reduction of a precursor ketone High turnover numbers, broad substrate scope. Cost of precious metal catalysts, sensitivity to impurities.
Biocatalysis Isolated Enzyme or Whole Cells (e.g., yeast, D. carota) Enantioselective reduction of a precursor ketone High enantioselectivity, mild conditions, environmentally friendly. nih.gov Substrate specificity, optimization of reaction media.
Chiral Auxiliary Covalently bonded chiral molecule (e.g., Evans oxazolidinone) Diastereoselective alkylation or reduction High predictability and diastereoselectivity, reliable. Requires additional steps for attachment and removal, lower atom economy.
Organocatalysis Chiral small molecule (e.g., proline derivative) Enantioselective C-C bond formation Metal-free, lower toxicity, readily available catalysts. Catalyst loading can be high, may have narrower substrate scope.

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

The bifunctional nature of this compound (containing both a thioether and a primary alcohol) allows for a wide range of chemical transformations, many of which remain unexplored.

Selective Sulfur Oxidation: The sulfur atom in the thiane ring can be selectively oxidized to a sulfoxide (B87167) or a sulfone. This transformation would introduce a new chiral center at the sulfur atom, creating diastereomers. The electronic properties of these oxidized derivatives would be significantly different, and the chiral sulfoxide group could act as a powerful directing group in subsequent asymmetric reactions on the ring or the side chain.

Ring-Opening and Rearrangement Reactions: Investigating the stability of the thiane ring under various conditions could lead to novel ring-opening reactions, yielding linear sulfur-containing molecules with diverse functionalities. Lewis acid or radical-mediated conditions could trigger unprecedented rearrangements.

Hydroxyl Group-Directed C-H Activation: Modern synthetic methods allow for the functionalization of typically unreactive C-H bonds. The hydroxyl group could be used as a directing group to activate and functionalize C-H bonds on the thiane ring, providing a direct route to substituted derivatives that are otherwise difficult to access.

Intramolecular Cyclization: Conversion of the primary alcohol into a good leaving group or a nucleophile could facilitate intramolecular cyclization reactions, leading to the formation of bicyclic thia-heterocycles. These novel ring systems could possess unique three-dimensional structures and properties.

Discovery of New Molecular Interactions and Their Mechanistic Basis

The interplay of the hydroxyl group and the sulfur atom offers a rich field for studying non-covalent interactions, which are fundamental to supramolecular chemistry, materials science, and drug design.

Chalcogen Bonding: The sulfur atom in the thiane ring can act as a chalcogen bond donor. This is a non-covalent interaction where the electrophilic region on the sulfur atom (the σ-hole) interacts with a nucleophile. iisc.ac.in Studying the ability of this compound to form chalcogen bonds with various acceptors could lead to the design of novel supramolecular assemblies and functional materials.

Hydrogen Bonding Networks: The hydroxyl group is a classic hydrogen bond donor and acceptor. Research into the crystal structure of this compound could reveal complex intermolecular hydrogen bonding networks. Furthermore, the sulfur atom's lone pairs can act as a weak hydrogen bond acceptor. nih.gov Computational studies could predict whether intramolecular hydrogen bonding between the -OH group and the sulfur atom is favorable, which would influence the molecule's preferred conformation. iisc.ac.innih.gov

Sulfur-π Interactions: In complexes with aromatic systems, the sulfur atom can participate in stabilizing sulfur-π interactions. soton.ac.uk Understanding these weak interactions is crucial for predicting the behavior of this molecule in biological systems or in the design of organic electronic materials.

Computational chemistry, using methods like Density Functional Theory (DFT) and Atoms in Molecules (AIM) analysis, will be an invaluable tool for predicting and quantifying these subtle interactions, guiding experimental validation through techniques like X-ray crystallography and NMR spectroscopy. drugtargetreview.comnih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating discovery and optimizing processes. nih.gov

Reaction Outcome and Condition Optimization: ML models can predict the likelihood of success for a proposed chemical reaction under various conditions (e.g., catalyst, solvent, temperature). neurips.ccnips.cc This predictive power can significantly reduce the amount of trial-and-error experimentation required to optimize the synthesis of thiane derivatives. acs.org

De Novo Design of Derivatives: AI algorithms can be used to design new derivatives of this compound with specific, targeted properties. For example, by defining desired parameters (e.g., solubility, binding affinity to a target protein), ML models can suggest structural modifications to the parent molecule, generating candidates for new drugs or functional materials.

Table 2: Application of AI/ML in the Study of this compound

AI/ML Application Description Potential Impact
Retrosynthesis Planning Uses models (template-based or template-free) to predict precursor molecules. mit.edu Discovery of more efficient and novel synthetic pathways.
Reactivity Prediction Predicts the major products and yields of unknown reactions. neurips.ccnips.cc Reduces experimental effort and cost by prioritizing high-probability reactions.
Property Prediction (QSAR) Correlates molecular structure with physical or biological properties. Enables virtual screening of designed derivatives for desired characteristics.
De Novo Design Generates novel molecular structures based on a set of desired properties. Accelerates the discovery of new functional molecules based on the thiane scaffold.

Advancements in Sustainable Production and Waste Minimization Strategies for Thiane Derivatives

Applying the principles of green chemistry to the synthesis of this compound and related compounds is essential for environmentally responsible chemical manufacturing. nih.govrasayanjournal.co.in

Atom Economy and Catalysis: Future synthetic routes should be designed to maximize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. This involves replacing stoichiometric reagents with catalytic alternatives, such as the biocatalytic and transition-metal-catalyzed methods mentioned previously. nih.gov

Use of Greener Solvents: Research should focus on replacing traditional volatile organic solvents (VOCs) with more sustainable alternatives like water, supercritical fluids, ionic liquids, or deep eutectic solvents. nih.govresearchgate.net Solvent-free reaction conditions should also be explored.

Renewable Feedstocks: A long-term goal is to develop synthetic pathways that begin from renewable, bio-based starting materials instead of petroleum-based feedstocks.

Energy Efficiency: The adoption of energy-efficient technologies, such as microwave-assisted synthesis or continuous flow chemistry, can significantly reduce the energy consumption and carbon footprint of the manufacturing process. copadata.com These methods often lead to shorter reaction times and improved yields. rasayanjournal.co.in

Waste Reduction and Circular Economy: A holistic approach to the entire lifecycle is needed, from synthesis to disposal. This includes developing processes that minimize the production of hazardous waste and designing recycling loops for solvents and catalysts, aligning with the principles of a circular economy. emergingpub.comcore.ac.ukadragos-pharma.com

Q & A

Q. What are the optimal synthetic routes for 2-(Thian-3-yl)ethan-1-ol, and how can regioselectivity be controlled?

Methodological Answer: A robust synthetic approach involves iron-catalyzed hydration of alkynes under aerobic conditions. For example, Fe(II) phthalocyanine (FePC) catalyzes the hydration of thiophene-derived alkynes in ethanol at room temperature, achieving high regioselectivity (Markovnikov addition). Key parameters include:

  • Catalyst loading : 0.25 mol% FePC.
  • Solvent : Ethanol (3 mL per 0.5 mmol substrate).
  • Reaction time : 6–24 hours, monitored via TLC.
    Regioselectivity is controlled by the choice of catalyst and solvent polarity, which stabilize transition states favoring the desired product .

Q. How is the structural elucidation of this compound performed using crystallographic methods?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves:

  • Crystal mounting : Cryogenic conditions (100 K) to minimize radiation damage.
  • Refinement : SHELXL (from the SHELX suite) refines atomic coordinates, anisotropic displacement parameters, and hydrogen bonding networks.
  • Validation : R-factor analysis (<5%) and residual electron density maps ensure accuracy. Structural features like thiophene ring planarity and hydrogen-bonding interactions are critical for confirming the molecule’s geometry .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields of this compound?

Methodological Answer: Yield discrepancies often arise from variations in reaction conditions or purification methods. To address this:

  • Parameter optimization : Systematically test catalyst loading (0.1–1.0 mol%), solvent (ethanol vs. THF), and temperature (RT vs. 50°C).
  • Analytical validation : Use GC-MS or HPLC to quantify purity post-synthesis. For example, GC analysis with an N-Dican column (41 µL injection) can resolve co-eluting byproducts .
  • Reproducibility : Cross-validate results using independent synthetic routes (e.g., nucleophilic substitution of ethylene oxide with thian-3-ylamine) .

Q. What methodological approaches are employed to assess the compound’s interaction with biological targets like enzymes?

Methodological Answer:

  • Enzyme inhibition assays : Measure IC50 values using fluorogenic substrates (e.g., β-galactosidase) at varying concentrations (1 nM–100 µM).
  • Molecular docking : Use AutoDock Vina to model binding interactions with active sites (e.g., quinoxaline derivatives targeting tubulin polymerization ).
  • Cellular assays : Evaluate antiproliferative effects in cancer cell lines (e.g., MTT assays) with dose-response curves (24–72 h incubation).
    Contradictory results (e.g., low in vitro activity vs. high in silico binding affinity) may stem from poor membrane permeability, requiring prodrug strategies .

Q. How can computational modeling be integrated with experimental data to predict the compound’s reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate reaction pathways (e.g., hydration energy barriers) using Gaussian09 at the B3LYP/6-31G* level. Compare predicted regioselectivity with experimental NMR data (e.g., 1^1H NMR δ 4.75 ppm for alcohol protons ).
  • Kinetic studies : Monitor reaction progress via in situ IR spectroscopy (C≡C stretch at 2100 cm⁻¹ disappearance) to validate computational rate constants.
  • Machine learning : Train models on existing datasets (e.g., Hammett constants for thiophene derivatives) to predict novel reaction outcomes .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s solubility and stability be addressed?

Methodological Answer:

  • Solubility : Use dynamic light scattering (DLS) to measure aggregation in aqueous buffers (pH 2–12). Discrepancies may arise from impurities; repurify via flash chromatography (hexane:EtOAc gradient).
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. For example, oxidation products (e.g., ketones) can form under aerobic conditions, requiring inert atmosphere storage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.